5-Bromo-3-fluoro-2-methoxyphenol CAS number and identifiers
The following technical guide provides an in-depth analysis of 5-Bromo-3-fluoro-2-methoxyphenol , a specialized intermediate used in the synthesis of advanced pharmaceutical agents, particularly in the development of kin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-Bromo-3-fluoro-2-methoxyphenol , a specialized intermediate used in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors and boron-containing anti-inflammatory drugs.
Executive Summary
5-Bromo-3-fluoro-2-methoxyphenol (CAS 1409956-13-3 ) is a trisubstituted benzene derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The ortho-methoxy group provides electron density, while the meta-fluoro substituent modulates metabolic stability and pKa. The para-bromo position serves as a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a high-value scaffold for constructing biaryl systems found in PDE4 inhibitors (such as crisaborole analogs) and RIPK2 inhibitors .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Property
Specification
CAS Number
1409956-13-3
IUPAC Name
5-Bromo-3-fluoro-2-methoxyphenol
Molecular Formula
C₇H₆BrFO₂
Molecular Weight
221.02 g/mol
SMILES
COc1c(F)cc(Br)cc1O
InChI Key
(Predicted) QQVQZTMYLZONSY-UHFFFAOYSA-N
Appearance
Solid or viscous oil (dependent on purity/polymorph)
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Predicted)
~7.5 – 8.5 (Acidic phenol due to electron-withdrawing F/Br)
Synthetic Methodology
The synthesis of 5-Bromo-3-fluoro-2-methoxyphenol is non-trivial due to the directing effects of the three substituents. Direct bromination of 3-fluoro-2-methoxyphenol often leads to regioisomeric mixtures. The most reliable, industrial-grade route utilizes a Baeyer-Villiger oxidation sequence starting from the corresponding benzaldehyde.
Primary Route: Baeyer-Villiger Oxidation Sequence
This protocol ensures high regioselectivity by establishing the carbon skeleton prior to phenol formation.
Conditions: The aldehyde is treated with m-CPBA (approx. 2 equiv.) at 40°C for 12 hours. The reaction proceeds via the migration of the electron-rich aryl group to the oxygen, forming 5-bromo-3-fluoro-2-methoxyphenyl formate .
The following diagram illustrates the chemical transformation from the aldehyde precursor to the final phenol product.
Figure 1: Step-wise synthesis of 5-Bromo-3-fluoro-2-methoxyphenol via Baeyer-Villiger oxidation.
Reactivity & Applications in Drug Discovery
This compound serves as a versatile "linchpin" intermediate. The bromine atom allows for carbon-carbon bond formation, while the phenol group allows for etherification to link the scaffold to larger pharmacophores.
Key Reaction Pathways
Suzuki-Miyaura Coupling (C-5 Position):
The aryl bromide is highly reactive toward palladium-catalyzed cross-coupling with boronic acids. This is the primary method for installing the biaryl motifs seen in PDE4 inhibitors.
Phenolic Alkylation (O-1 Position):
The phenol hydroxyl is acidic and readily undergoes Williamson ether synthesis or Mitsunobu reactions to attach alkyl chains or heterocycles.
Nucleophilic Aromatic Substitution (SNAr):
While less common, the fluorine atom at C-3 is activated by the ortho-methoxy and para-bromide, potentially allowing for SNAr displacement under harsh conditions if strong nucleophiles are used.
Therapeutic Relevance
PDE4 Inhibitors: Used as a scaffold for boron-containing anti-inflammatory agents (e.g., benzoxaboroles) for treating atopic dermatitis and psoriasis.
RIPK2 Inhibitors: The 3-fluoro-2-methoxyphenol motif is often employed to optimize binding affinity and metabolic stability in kinase inhibitors targeting the RIPK2 pathway.
Derivatization Workflow
Figure 2: Primary derivatization pathways for drug development applications.
Safety & Handling (SDS Highlights)
As a halogenated phenol, this compound requires strict safety protocols.
Solubility profile of 5-Bromo-3-fluoro-2-methoxyphenol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-3-fluoro-2-methoxyphenol in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-3-fluoro-2-methoxyphenol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 5-Bromo-3-fluoro-2-methoxyphenol, a halogenated phenol derivative with potential as a building block in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document focuses on the foundational principles and detailed experimental methodologies required to generate a robust and reliable solubility profile.[3] We present the industry-standard shake-flask method, outline the theoretical underpinnings of solubility, and provide a procedural blueprint for researchers, scientists, and drug development professionals to determine solubility in a range of organic solvents.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties. Among these, solubility is a paramount consideration.[4] It dictates the rate and extent to which a compound can dissolve in a solvent, which is the first step towards absorption in the body.[2] Poor solubility is a leading cause of low bioavailability for orally administered drugs and can create significant hurdles in formulation development.[5]
5-Bromo-3-fluoro-2-methoxyphenol is a polysubstituted aromatic compound. Halogenated phenols serve as versatile scaffolds in drug discovery, where the specific halogen substituents can modulate metabolic stability, membrane permeability, and binding affinity to biological targets.[3][6] A thorough understanding of its solubility in various organic solvents is therefore essential for its application, enabling rational solvent selection for synthesis, purification, formulation, and in-vitro assay development.
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The process can be conceptually broken down into two steps:
Lattice Energy: Energy required to break the bonds holding the solute molecules together in their crystal lattice.
Solvation Energy: Energy released when the solute molecules are surrounded by solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. This is often summarized by the adage "like dissolves like," which implies that substances with similar polarities and hydrogen-bonding capabilities are more likely to be soluble in one another.
Organic solvents are typically classified based on their polarity:
Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of donating hydrogen bonds. They are effective at solvating both cations and anions and can interact strongly with solutes that have O-H or N-H groups.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Possess dipoles but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.
Nonpolar Solvents (e.g., Toluene, Hexane): Have low dielectric constants and primarily interact through weak van der Waals forces. They are effective at dissolving nonpolar, lipophilic solutes.
Based on the structure of 5-Bromo-3-fluoro-2-methoxyphenol (a phenol with halogen and methoxy groups), we can predict it will exhibit moderate polarity and have hydrogen-bonding capabilities (a donor from the hydroxyl group and acceptors from the oxygen and fluorine atoms). Therefore, its highest solubility is expected in polar protic and polar aprotic solvents.
Experimental Determination of Thermodynamic Solubility
The most reliable and widely used method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[7][8][9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[9][10]
Core Requirements for a Validated Protocol
To ensure data integrity, any solubility testing protocol must adhere to several key principles:[10]
Purity: Both the solute (5-Bromo-3-fluoro-2-methoxyphenol) and all solvents must be of high purity.
Equilibrium: The system must reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation. This often requires agitation for an extended period (e.g., 24-72 hours).[7]
Temperature Control: Solubility is temperature-dependent, so experiments must be conducted in a thermostatically controlled environment (e.g., 25 °C or 37 °C).[8][10]
Accurate Quantification: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately measure the concentration of the dissolved solute.[5]
Solid-State Characterization: The solid form of the compound (polymorph, salt, etc.) can significantly impact solubility. The nature of the solid material before and after the experiment should be understood.
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
Validated HPLC-UV or LC-MS/MS system
Procedure:
Preparation of Saturated Solution:
a. Add an excess amount of 5-Bromo-3-fluoro-2-methoxyphenol (e.g., ~5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[5]
b. Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.
c. Securely cap the vials to prevent solvent evaporation.
d. Prepare at least three replicates for each solvent.[8]
Equilibration:
a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
b. Agitate the samples for a predetermined time sufficient to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the minimum time required by sampling at various intervals (e.g., 8, 24, 48, 72 hours) until the concentration reaches a plateau.[8]
Phase Separation:
a. After equilibration, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.
b. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[11]
Sample Collection and Preparation:
a. Carefully withdraw an aliquot of the clear supernatant using a pipette.
b. Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining microscopic particles.
c. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be accurately recorded.
Quantification:
a. Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
b. Prepare a calibration curve using stock solutions of 5-Bromo-3-fluoro-2-methoxyphenol of known concentrations.
c. Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
Calculation of Solubility:
a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
b. Express the final solubility in appropriate units, such as mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the shake-flask solubility determination workflow.
Caption: Workflow for the shake-flask method of solubility determination.
Data Presentation and Interpretation
The experimental results should be compiled into a clear, structured table to facilitate comparison across different solvents. This allows for the systematic evaluation of the compound's solubility profile.
Template for Solubility Data
Solvent
Solvent Class
Temperature (°C)
Solubility (mg/mL) ± SD
Molar Solubility (mol/L) ± SD
Methanol
Polar Protic
25
Experimental Value
Calculated Value
Ethanol
Polar Protic
25
Experimental Value
Calculated Value
Isopropanol
Polar Protic
25
Experimental Value
Calculated Value
Acetonitrile
Polar Aprotic
25
Experimental Value
Calculated Value
Acetone
Polar Aprotic
25
Experimental Value
Calculated Value
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
25
Experimental Value
Calculated Value
Ethyl Acetate
Polar Aprotic
25
Experimental Value
Calculated Value
Toluene
Nonpolar
25
Experimental Value
Calculated Value
n-Heptane
Nonpolar
25
Experimental Value
Calculated Value
Note: This table is a template for recording experimental findings. The molecular weight of a similar compound, 5-bromo-2-fluoro-3-methoxyphenol, is 221.02 g/mol , which can be used for estimation.[12]
Interpretation:
By analyzing the completed table, researchers can draw conclusions about the physicochemical nature of 5-Bromo-3-fluoro-2-methoxyphenol. High solubility in methanol and ethanol would indicate that hydrogen bonding plays a significant role in the solvation process. High solubility in DMSO and acetonitrile would highlight the importance of polar interactions. Conversely, low solubility in toluene and heptane would confirm its relatively polar nature and limited interaction with nonpolar molecules.
Conclusion and Future Directions
This guide has detailed the theoretical basis and a robust, field-proven experimental protocol for determining the solubility profile of 5-Bromo-3-fluoro-2-methoxyphenol in a range of organic solvents. While specific solubility data for this compound is not publicly available, the shake-flask method provides a reliable pathway to generate this critical information.[9][13] The resulting data is indispensable for guiding solvent selection in synthesis, purification, and formulation, ultimately accelerating the research and development process. For drug development applications, extending this work to include solubility in aqueous buffers across a physiological pH range (1.2-6.8) would be a critical next step to assess its potential for oral absorption, as recommended by WHO guidelines for the Biopharmaceutics Classification System (BCS).[8][14]
References
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 26, 2026, from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 26, 2026, from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 26, 2026, from [Link]
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved February 26, 2026, from [Link]
Analytice. (2024, May 13). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved February 26, 2026, from [Link]
ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved February 26, 2026, from [Link]
World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 26, 2026, from [Link]
International Pharmaceutical Regulators Programme. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved February 26, 2026, from [Link]
InTechOpen. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 26, 2026, from [Link]
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 26, 2026, from [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved February 26, 2026, from [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 26, 2026, from [Link]
Phytosafe. (n.d.). OECD 105. Retrieved February 26, 2026, from [Link]
National Institutes of Health. (n.d.). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Retrieved February 26, 2026, from [Link]
The following technical guide details the physicochemical profiling, specifically the acidity (pKa) and electronic structure, of 5-Bromo-3-fluoro-2-methoxyphenol . Executive Summary 5-Bromo-3-fluoro-2-methoxyphenol repre...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profiling, specifically the acidity (pKa) and electronic structure, of 5-Bromo-3-fluoro-2-methoxyphenol .
Executive Summary
5-Bromo-3-fluoro-2-methoxyphenol represents a specialized "halogenated guaiacol" scaffold often utilized in medicinal chemistry to modulate metabolic stability and lipophilicity without significantly expanding molecular volume.[1][2]
This guide provides a rigorous analysis of its acidity (pKa), derived from both Hammett electronic principles and structural comparisons. We establish that the molecule exhibits a predicted pKa in the range of 7.8 – 8.3 , making it significantly more acidic than its parent guaiacol (pKa 9.98). This shift has profound implications for its solubility, membrane permeability (LogD), and protein binding affinity at physiological pH.
Structural & Electronic Analysis
To understand the acidity of this molecule, one must deconstruct the competing electronic vectors acting upon the phenolic hydroxyl group.
The Guaiacol Core (2-Methoxyphenol)
The parent scaffold is guaiacol.[2] Typically, an ortho-methoxy group exerts two opposing effects:
Electron Withdrawal (-I): Oxygen is electronegative, theoretically increasing acidity.[1]
Resonance Donation (+R): The lone pair donates into the ring, decreasing acidity.
Intramolecular Hydrogen Bonding (IMHB): The most dominant factor.[1] The phenolic hydrogen forms a hydrogen bond with the methoxy oxygen. This stabilizes the neutral form, making deprotonation energetically more costly. Consequently, Guaiacol (pKa 9.98) is slightly less acidic than phenol (pKa 9.95) [1].[3][4]
The Halogen Effect (The "Acidifying" Shift)
In 5-Bromo-3-fluoro-2-methoxyphenol, the "Halogen Dance" dramatically alters the electron density:
3-Fluoro (Meta to OH): Fluorine at the meta position exerts a strong inductive withdrawing effect (-I) with negligible resonance opposition.[1][2] This strongly pulls electron density from the aromatic ring, stabilizing the resulting phenoxide anion. (
).
5-Bromo (Meta to OH): Similar to fluorine, the bromine at the C5 position (meta to OH) acts as an electron-withdrawing group via induction.[1] (
).
Steric Buttressing
A critical, often overlooked feature is the 3-Fluoro / 2-Methoxy interaction .[1][2] The fluorine atom is ortho to the methoxy group. This steric crowding can twist the methoxy group out of planarity, potentially weakening the Intramolecular Hydrogen Bond (IMHB) and reducing the resonance donation (+R) of the methoxy. Both factors would lead to increased acidity (lower pKa).
Caption: Diagram illustrating the competing electronic effects.[2] The inductive withdrawal by F and Br overwhelms the stabilizing effect of the OMe group, driving the pKa down.
pKa Determination & Data
Since specific experimental data for this exact isomer is rare in public indices, we utilize a Hammett-Taft Constitutive Analysis validated against known analogs.[1][2]
Calculated pKa Derivation
Using the Hammett equation for substituted phenols:
Correction for Steric/Electronic Synergies: The 3-F/2-OMe interaction likely weakens the IMHB.[1][2] In 2,6-difluorophenol (pKa 7.3), the effect is drastic. Here, we have a "hemi-ortho" block. We apply a correction factor of -0.3 to -0.5 units.[1][2]
Combined -I effects of F/Br overcome OMe donation.
Experimental Determination Protocol
For researchers synthesizing this compound, determining the exact pKa is critical for LogD profiling. Due to the limited aqueous solubility of poly-halogenated phenols, a Spectrophotometric (UV-Metric) Titration is the gold standard over Potentiometry.[1][2]
Methodology: UV-Metric Titration (D-PAS)
Phenols exhibit a distinct UV shift (bathochromic) upon deprotonation (Phenol
Phenolate).
Protocol Steps:
Stock Preparation: Dissolve 1 mg of 5-Bromo-3-fluoro-2-methoxyphenol in 1 mL Methanol (co-solvent is necessary).
Titration Media: Prepare 0.15 M KCl (aq) as the ionic strength adjuster.[1]
Critical: Capture UV spectra (200–350 nm) at 0.2 pH increments.
Data Deconvolution: Plot Absorbance vs. pH at
shift (typically ~270nm ~290nm). The inflection point is the pKa.
Caption: Workflow for UV-metric pKa determination, ideal for low-solubility phenols.
Implications for Drug Development[2]
Understanding the pKa of 8.1 allows for precise prediction of behavior in biological systems.
Solubility & Lipophilicity (LogD)
At pH 7.4 (Physiological): The compound is approximately 83% neutral and 17% ionized.[1]
Implication: The significant neutral fraction ensures high membrane permeability (passive diffusion).[1] However, the presence of the ionized fraction aids in aqueous solubility compared to non-ionizable analogs.
Scaffold Utility
This specific substitution pattern is a bioisostere for di-substituted benzenes but with improved metabolic stability.[1][2]
Metabolic Block: The 5-Bromo and 3-Fluoro groups block the metabolically vulnerable positions para and ortho to the methoxy, preventing rapid O-demethylation or ring oxidation by CYP450 enzymes.[1][2]
References
Serjeant, E.P. & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link
PubChem. (2023).[1][5] Compound Summary: 3-Fluoro-5-methoxyphenol (Analog).[1][2][6] National Library of Medicine. Link
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for UV-Metric titration protocols).
Literature review of 5-Bromo-3-fluoro-2-methoxyphenol derivatives
The following technical guide details the chemical profile, synthesis, and application of 5-Bromo-3-fluoro-2-methoxyphenol , a critical intermediate in the development of next-generation anti-inflammatory and kinase-inhi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of 5-Bromo-3-fluoro-2-methoxyphenol , a critical intermediate in the development of next-generation anti-inflammatory and kinase-inhibiting therapeutics.
Strategic Utilization in Medicinal Chemistry & Synthetic Protocols
5-Bromo-3-fluoro-2-methoxyphenol represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct vectors for chemical diversification:
Phenolic Hydroxyl (-OH): A nucleophilic handle for etherification (e.g., Williamson ether synthesis) or conversion to leaving groups (triflates) for cross-coupling.
Aryl Bromide (-Br): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or heteroaryl systems.
Fluoro-Methoxy Motif (3-F, 2-OMe): This specific substitution pattern modulates metabolic stability (blocking oxidative metabolism) and lipophilicity, critical for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of CNS and topical drugs.
Primary Industrial Application:
This compound is a validated intermediate in the synthesis of Boron-containing PDE4 inhibitors (analogs of Crisaborole) for the treatment of psoriasis and atopic dermatitis, as well as RIPK2 inhibitors for autoimmune disorders.
Part 2: Chemical Synthesis & Protocols[2]
Unlike simple phenols, the synthesis of 5-Bromo-3-fluoro-2-methoxyphenol requires precise regiocontrol to avoid isomeric mixtures. The most robust industrial route avoids direct bromination of the phenol (which yields inseparable regioisomers) and instead utilizes a Baeyer-Villiger Oxidation strategy starting from the aldehyde.
Confirmed Synthetic Route (High-Purity)
This protocol ensures the correct positioning of the halogen and oxygen functionalities.
Suspend the formate ester in a 1:1 mixture of MeOH and Water.
Add LiOH in portions at ambient temperature (25°C).
Stir for 16 hours. Monitor by TLC or LC-MS for disappearance of the ester.
Purification: Concentrate to remove MeOH. Acidify the aqueous residue with 1M HCl to pH 2-3. Extract with Ethyl Acetate (3x).
Final Isolation: Wash combined organics with brine, dry over MgSO₄, and concentrate. The product typically precipitates as a solid or viscous oil that crystallizes upon standing.
Analytical Validation (Self-Validating Data)
To ensure the integrity of your synthesized batch, compare your analysis against these standard values derived from patent literature (WO2020070651A1).
Analytical Method
Expected Signal / Value
Interpretation
¹H NMR (400 MHz, CDCl₃)
δ 6.91–6.92 (m, 1H)
Aromatic proton (H-6, meta to Br)
δ 6.81–6.84 (m, 1H)
Aromatic proton (H-4, ortho to Br)
δ 5.82 (s, 1H)
Phenolic -OH (Exchangeable)
δ 4.00 (d, J=1.8 Hz, 3H)
Methoxy -OCH₃ (Coupled to F)
Physical State
Off-white to pale yellow solid
High purity indicator
Part 3: Strategic Applications in Drug Discovery
The utility of 5-Bromo-3-fluoro-2-methoxyphenol extends beyond simple substitution; it acts as a "linchpin" in convergent synthesis.
Workflow Visualization
The following diagram illustrates how this core scaffold branches into two major therapeutic classes: PDE4 Inhibitors (Dermatology) and RIPK2 Inhibitors (Immunology).
Caption: Divergent synthetic pathways utilizing the 5-Bromo-3-fluoro-2-methoxyphenol scaffold for distinct therapeutic targets.
Mechanistic Insight: Why this Scaffold?
Metabolic Blocking (The Fluorine Effect):
In non-fluorinated analogs (e.g., 5-bromo-2-methoxyphenol), the position ortho to the methoxy group is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes. Introducing a fluorine atom at position 3 blocks this "soft spot," significantly extending the half-life (
) of the drug molecule in vivo.
Conformational Locking:
The intramolecular repulsion between the methoxy oxygen lone pairs and the fluorine atom forces the methoxy group to adopt a specific conformation (often perpendicular or twisted relative to the ring). This pre-organization can lower the entropic penalty of binding to the target protein (e.g., the PDE4 active site), improving potency (
).
Part 4: References
Synthesis & PDE4 Application: Akama, T., et al. (2020). Boron containing PDE4 inhibitors. World Intellectual Property Organization. WO2020070651A1 .
RIPK2 Inhibitor Application: (2023). Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors. World Intellectual Property Organization. WO2023239941A1 .[2]
General Fluorine Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Application Notes and Protocols for the Synthesis of 5-Bromo-3-fluoro-2-methoxyphenol
For Research Use Only. Abstract Introduction Substituted phenols are a critical class of intermediates in the development of pharmaceuticals and functional materials.
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only.
Abstract
Introduction
Substituted phenols are a critical class of intermediates in the development of pharmaceuticals and functional materials. The unique substitution pattern of 5-Bromo-3-fluoro-2-methoxyphenol, featuring a bromine atom, a fluorine atom, and a methoxy group on the phenolic ring, makes it a valuable building block for creating more complex molecules with tailored electronic and steric properties. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making this compound an attractive target for synthetic chemists.
This guide outlines a proposed synthetic strategy starting from a commercially available precursor, 3-fluoro-5-methoxyphenol. The synthesis involves two key transformations: a regioselective bromination followed by a demethylation and subsequent methylation to achieve the desired isomer.
Proposed Synthetic Pathway
The proposed synthesis of 5-Bromo-3-fluoro-2-methoxyphenol is a multi-step process that begins with the bromination of 3-fluoro-5-methoxyphenol. This is followed by a selective demethylation and then methylation to yield the final product. The regioselectivity of the bromination is a critical step, guided by the directing effects of the existing substituents on the aromatic ring.
Application
Procedure for O-methylation of 5-Bromo-3-fluoro-2-methoxyphenol
Executive Summary This application note details the optimized protocol for the O-methylation of 5-Bromo-3-fluoro-2-methoxyphenol (CAS 1409956-13-3) to synthesize 5-Bromo-3-fluoro-1,2-dimethoxybenzene . This transformatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the O-methylation of 5-Bromo-3-fluoro-2-methoxyphenol (CAS 1409956-13-3) to synthesize 5-Bromo-3-fluoro-1,2-dimethoxybenzene . This transformation is a critical step in the synthesis of next-generation kinase inhibitors and CNS-active agents, where the veratrole (1,2-dimethoxybenzene) scaffold serves as a pharmacophore anchor.
While standard Williamson ether synthesis conditions exist, this specific substrate presents unique electronic and steric challenges due to the ortho-methoxy and meta-fluoro substituents. This guide provides a high-fidelity protocol using Methyl Iodide (MeI) and Potassium Carbonate (
) in Dimethylformamide (DMF), selected for its reliability, high conversion rates (>95%), and minimal byproduct formation.
Strategic Analysis & Reaction Design
Mechanistic Rationale
The target reaction is an
nucleophilic substitution.[1][2][3] The phenolic hydroxyl group at C1 is flanked by a methoxy group at C2 and a fluorine atom at C3.
Electronic Effect: The fluorine atom (electron-withdrawing via induction) increases the acidity of the phenol (
), making it readily deprotonated by weak bases like carbonate.
Steric Effect: The ortho-methoxy group creates steric bulk. Consequently, protic solvents (e.g., methanol) are avoided as they solvate the phenoxide anion via hydrogen bonding, reducing its nucleophilicity.
Solvent Choice: We utilize DMF (N,N-Dimethylformamide) .[4] As a polar aprotic solvent, DMF effectively solvates the potassium cation (
) while leaving the phenoxide anion "naked" and highly reactive, ensuring rapid attack on the methyl iodide electrophile.
Reaction Scheme
Figure 1: Mechanistic pathway for the methylation of 5-Bromo-3-fluoro-2-methoxyphenol.
Experimental Methodology
Reagents and Materials
Reagent
MW ( g/mol )
Equiv.
Role
Purity Req.
5-Bromo-3-fluoro-2-methoxyphenol
221.02
1.0
Substrate
>97% HPLC
Methyl Iodide (MeI)
141.94
1.5
Electrophile
>99% (Stabilized)
Potassium Carbonate ()
138.21
2.0
Base
Anhydrous, Granular
DMF
73.09
Solvent
Solvent
Anhydrous (<0.1% )
Ethyl Acetate / Hexanes
-
-
Workup
ACS Grade
Step-by-Step Protocol
Step 1: System Preparation
Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar.
Equip the flask with a rubber septum and a nitrogen (
) inlet needle to maintain an inert atmosphere.
Note: Moisture competes with the phenol for the alkylating agent; anhydrous conditions are critical for stoichiometry control.
Step 2: Solubilization and Activation
Charge the RBF with 5-Bromo-3-fluoro-2-methoxyphenol (1.0 g, 4.52 mmol).
Add Anhydrous DMF (10 mL, ~0.45 M concentration). Stir until fully dissolved.
Add Potassium Carbonate (
) (1.25 g, 9.05 mmol, 2.0 eq) in a single portion.
Stir the suspension vigorously at Room Temperature (RT) for 15 minutes.
Observation: The solution may turn yellow/orange, indicating phenoxide formation.
Step 3: Methylation (The Critical Step)
SAFETY WARNING: Methyl Iodide is a volatile neurotoxin and carcinogen. Perform all handling in a fume hood.
Via syringe, dropwise add Methyl Iodide (0.42 mL, 6.78 mmol, 1.5 eq) over 5 minutes.
Stir the reaction mixture at RT for 4 hours .
Optimization: If TLC shows incomplete conversion after 4 hours, warm the mixture to 40°C. Avoid temperatures >60°C to prevent O- to C-alkylation side reactions.
Physical State: Off-white solid or pale yellow oil (crystallizes upon standing).
1H NMR Validation (CDCl3, 400 MHz):
Look for the disappearance of the broad singlet (-OH) at ~5.5-6.0 ppm.
Appearance of a new singlet for the methoxy group (-OCH3) at ~3.8-3.9 ppm.
Integration should show two methoxy groups (6H total) and two aromatic protons (2H).
Safety & Handling
Methyl Iodide (MeI): Highly toxic alkylating agent. Use double-gloving (Nitrile) and work strictly in a fume hood. Quench excess MeI with aqueous ammonium hydroxide or dilute amine solution if a spill occurs.
Using 5-Bromo-3-fluoro-2-methoxyphenol in medicinal chemistry
An Application Guide for the Strategic Use of 5-Bromo-3-fluoro-2-methoxyphenol in Medicinal Chemistry Authored by: A Senior Application Scientist Abstract 5-Bromo-3-fluoro-2-methoxyphenol is a highly functionalized and v...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Strategic Use of 5-Bromo-3-fluoro-2-methoxyphenol in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
5-Bromo-3-fluoro-2-methoxyphenol is a highly functionalized and versatile scaffold that has emerged as a valuable starting material in medicinal chemistry. Its unique substitution pattern—featuring a reactive bromine atom, a modulating fluorine atom, a methoxy group, and a nucleophilic phenol—provides multiple handles for synthetic elaboration. This guide offers an in-depth exploration of its applications, focusing on key synthetic transformations and strategic considerations for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Detailed protocols for cornerstone reactions and an analysis of potential structure-activity relationships are provided to empower researchers in drug discovery and development.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the intricate process of drug discovery, the choice of a starting scaffold is a critical decision that dictates the efficiency and scope of a synthetic campaign. 5-Bromo-3-fluoro-2-methoxyphenol presents a compelling profile for medicinal chemists. The strategic placement of its functional groups allows for orthogonal chemical modifications, enabling the rapid generation of diverse molecular libraries.
The Bromine Atom (C5): Serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents to probe the binding pockets of biological targets.[1][2]
The Fluorine Atom (C3): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate the acidity (pKa) of the adjacent phenolic hydroxyl, and improve binding affinity through favorable electrostatic or hydrogen-bonding interactions.[3][4]
The Methoxy Group (C2): This group influences the electronic properties and conformation of the phenyl ring. It can act as a hydrogen bond acceptor and its steric bulk can be crucial for orienting the molecule within a target's active site.
The Phenolic Hydroxyl (C1): A versatile functional group that can participate in hydrogen bonding, be alkylated to form ethers (e.g., in diaryl ether synthesis), or serve as a handle for conjugation.[5]
This combination of features makes 5-Bromo-3-fluoro-2-methoxyphenol an attractive building block for synthesizing complex molecules, including kinase inhibitors, which often feature highly decorated aromatic cores.[1]
Core Synthetic Methodologies: Accessing Chemical Diversity
The true power of this scaffold lies in its amenability to robust and high-yield synthetic transformations. The two most pivotal reactions for its elaboration are Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the aryl bromide and an organoboron compound (boronic acid or ester).[6][7] This is particularly useful for constructing biaryl or aryl-heteroaryl motifs, which are prevalent in kinase inhibitors that target the ATP-binding site.[1] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6]
A general workflow for this transformation is outlined below.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9] This transformation is indispensable for creating the aryl amine linkages found in a vast number of pharmaceuticals.[9] The reaction couples the aryl bromide of the scaffold with a primary or secondary amine, offering a direct route to diverse aniline derivatives. The choice of ligand is critical and often requires screening to optimize for specific substrates.[10]
Caption: General workflow for Buchwald-Hartwig amination.
Application Case Study: Synthesis of a Hypothetical Kinase Inhibitor
Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[11][12] Small molecule kinase inhibitors have revolutionized treatment in this area.[11] 5-Bromo-3-fluoro-2-methoxyphenol is an ideal starting point for a kinase inhibitor discovery program.
The following diagram illustrates a plausible synthetic route to a hypothetical inhibitor targeting a receptor tyrosine kinase (RTK). This strategy leverages the scaffold's reactivity, first through a Suzuki coupling to install a hinge-binding heterocycle, followed by functionalization of the phenolic hydroxyl.
Caption: Hypothetical synthesis of a kinase inhibitor.
Such inhibitors function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK or PI3K-AKT pathways, which are often hyperactivated in cancer.[3]
Caption: Simplified RTK signaling and point of inhibition.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing a lead compound.[13] The 5-Bromo-3-fluoro-2-methoxyphenol scaffold offers distinct points for modification, each with predictable impacts on biological activity.
Caption: Key modification points for SAR studies.
Position/Group
Modification Strategy
Potential Impact on Biological Activity
C1-OH (Phenol)
Alkylation (ether synthesis), Esterification
Explore hydrophobic pockets, act as a prodrug, alter solubility.
C2-OCH₃ (Methoxy)
Demethylation to phenol, replacement with other alkoxy groups
Alter H-bonding capacity, probe steric tolerance in the binding site.
C3-F (Fluoro)
(Fixed)
Improves metabolic stability, increases binding affinity, modulates pKa of the phenol.[4]
C5-Br (Bromo)
Suzuki or Buchwald-Hartwig coupling
Introduce diverse aryl, heteroaryl, or amino groups to target specific sub-pockets, enhance potency, and tune selectivity.[2]
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and reaction scales. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from 5-Bromo-3-fluoro-2-methoxyphenol and an arylboronic acid.
Materials:
5-Bromo-3-fluoro-2-methoxyphenol (1.0 eq)
Arylboronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
Base (e.g., K₂CO₃, 2.5 eq)
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Schlenk flask or reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask, add 5-Bromo-3-fluoro-2-methoxyphenol, the arylboronic acid, potassium carbonate, and the palladium catalyst.
Seal the flask, then evacuate and backfill with inert gas three times.
Add the degassed dioxane and water solvent mixture via syringe.
Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize an arylamine from 5-Bromo-3-fluoro-2-methoxyphenol and a primary/secondary amine.
Materials:
5-Bromo-3-fluoro-2-methoxyphenol (1.0 eq)
Amine (1.2 eq)
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
Phosphine Ligand (e.g., XPhos, 4 mol%)
Base (e.g., Sodium tert-butoxide, 1.4 eq)
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Schlenk flask or reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen)
Procedure:
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk flask.
Add 5-Bromo-3-fluoro-2-methoxyphenol to the flask.
Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent.
Add the amine coupling partner via syringe.
Heat the reaction mixture with stirring (typically 80-110 °C). Monitor reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Conclusion
5-Bromo-3-fluoro-2-methoxyphenol is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its inherent functionality allows for the application of powerful, modern synthetic methods to rapidly access diverse and complex chemical matter. By understanding the reactivity of its functional groups and applying rational SAR principles, researchers can effectively leverage this scaffold to develop novel drug candidates targeting a range of diseases. The protocols and strategies outlined in this guide provide a solid foundation for initiating such discovery efforts.
References
Vertex AI Search. Synthesis of Bioactive Molecules. Accessed February 2024.
Wikipedia. Buchwald–Hartwig amination. Accessed February 2024. [Link]
Benchchem.
SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. Accessed February 2024. [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Accessed February 2024. [Link]
Benchchem. Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors. Accessed February 2024.
Semantic Scholar. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Accessed February 2024. [Link]
Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Accessed February 2024.
PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Accessed February 2024. [Link]
ACS Pharmacology & Translational Science. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. Accessed February 2024. [Link]
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Accessed February 2024. [Link]
Organic Chemistry Portal. Suzuki Coupling. Accessed February 2024. [Link]
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Accessed February 2024. [Link]
Andrew G Myers Research Group. The Suzuki Reaction. Accessed February 2024. [Link]
PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds... Accessed February 2024. [Link]
MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects... Accessed February 2024. [Link]
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Accessed February 2024. [Link]
PMC. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors... Accessed February 2024. [Link]
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Accessed February 2024. [Link]
PMC. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Accessed February 2024. [Link]
Benchchem. Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. Accessed February 2024.
Drug Design Org. Structure Activity Relationships. Accessed February 2024. [Link]
Benchchem. The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Accessed February 2024.
DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021). Accessed February 2024. [Link]
Preparation of fluorinated biaryls from 5-Bromo-3-fluoro-2-methoxyphenol
Application Note: Strategic Synthesis of Fluorinated Biaryls from 5-Bromo-3-fluoro-2-methoxyphenol Executive Summary: The Fluorine Advantage In modern drug discovery, the incorporation of fluorine into biaryl scaffolds i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Fluorinated Biaryls from 5-Bromo-3-fluoro-2-methoxyphenol
Executive Summary: The Fluorine Advantage
In modern drug discovery, the incorporation of fluorine into biaryl scaffolds is a pivotal strategy for modulating physicochemical properties.[1] The specific scaffold derived from 5-Bromo-3-fluoro-2-methoxyphenol offers a unique trifecta of benefits:
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the sensitive 3-position, extending in vivo half-life [1].[2]
Conformational Locking: The ortho-fluorine (relative to the biaryl axis or methoxy group) induces specific torsional strains that can lock the biaryl system into a bio-active conformation, improving target affinity [2].
Lipophilicity Modulation: The fluorine atom increases lipophilicity (LogP) moderately without the steric bulk of a methyl group, facilitating membrane permeability.
This guide details the optimized protocols for converting this electron-rich bromophenol into high-value biaryl building blocks via Suzuki-Miyaura cross-coupling.[2]
Strategic Analysis: Substrate Reactivity Profile
Before initiating synthesis, one must understand the electronic "personality" of the starting material. 5-Bromo-3-fluoro-2-methoxyphenol is an electron-rich aryl bromide , which presents specific challenges for Palladium-catalyzed coupling.
The Challenge:
The hydroxyl group (-OH) at position 1 is para to the bromide at position 5. Through resonance, the oxygen lone pair donates electron density into the ring, increasing the double-bond character of the C-Br bond. This makes the oxidative addition step (the first step of the catalytic cycle) significantly slower compared to electron-deficient aryl bromides.
The Solution:
To overcome this "deactivation," we must employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that increase the electron density on the Palladium(0) center, making it more nucleophilic and reactive toward the aryl bromide [3].
Figure 1: Reactivity map highlighting the electronic interplay between the para-hydroxyl group and the bromide handle.
Methodological Decision Matrix
We present two distinct pathways. Choose based on your project stage.
Feature
Method A: Direct Coupling
Method B: Protection-Coupling (Recommended)
Workflow
1 Step (Rapid Screening)
3 Steps (Robust Scale-up)
Atom Economy
High
Lower (due to protection/deprotection)
Yield Reliability
Moderate (40-65%)
High (>85% per step)
Purification
Difficult (Polar product)
Easy (Non-polar intermediates)
Use Case
HTS / Initial Hit Finding
Lead Optimization / Gram-scale Synthesis
Detailed Protocols
Method A: Direct Aqueous Suzuki Coupling (Rapid Screen)
Best for quickly testing diverse boronic acids without isolation of intermediates.
Reagents:
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%) - Chosen for its ruggedness toward air/moisture.[2]
Combine substrate, boronic acid, and base in a reaction vessel.
Add solvent and sparge with Nitrogen for 10 mins.
Add the Pd-precatalyst rapidly against a counter-flow of Nitrogen.[2]
Heat to 80°C for 2-4 hours.
Validation: TLC should show complete consumption of the bromide.[2] The electron-rich ligand (XPhos/SPhos) ensures rapid oxidative addition even at moderate temperatures [4].[2]
Stir under a Hydrogen balloon (1 atm) for 4-12 hours.
Filtration: Filter through a Celite pad to remove Pd/C.[2]
Result: Evaporation yields the clean, free-phenol fluorinated biaryl.[2]
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst Deactivation
Switch from Pd(PPh₃)₄ to SPhos Pd G2 or Pd(dppf)Cl₂ . The electron-rich substrate requires a more active catalyst.[2]
Protodeboronation
Unstable Boronic Acid
Use Boronic Esters (BPin) or Potassium Trifluoroborates (BF₃K) instead of free acids. Use anhydrous conditions (Dioxane/Cs₂CO₃).[2]
Homocoupling (Ar-Ar)
Oxygen Leak
Ensure rigorous degassing.[2] Oxygen promotes homocoupling of boronic acids.
Dehalogenation
Hydride Source
Avoid alcohols (MeOH/EtOH) as solvents in the coupling step; they can act as hydride sources leading to H-substitution instead of aryl-substitution.[2]
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2][4] Accounts of Chemical Research, 41(11), 1461–1473.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Strategic Functionalization: Nucleophilic Substitution Protocols for 5-Bromo-3-fluoro-2-methoxyphenol
Part 1: Executive Summary & Structural Logic The Challenge of the Scaffold 5-Bromo-3-fluoro-2-methoxyphenol presents a unique "tri-vector" reactivity profile common in kinase inhibitor development but challenging for sta...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Logic
The Challenge of the Scaffold
5-Bromo-3-fluoro-2-methoxyphenol presents a unique "tri-vector" reactivity profile common in kinase inhibitor development but challenging for standard substitution chemistry. The molecule contains three distinct reactive sites, each requiring a specific mechanistic approach for nucleophilic substitution:
C-1 Phenolic Hydroxyl: Highly nucleophilic; prone to poisoning metal catalysts.
C-5 Aryl Bromide: The primary site for Metal-Catalyzed Nucleophilic Substitution (MCNS).
C-3 Aryl Fluoride: Electronically deactivated by the ortho-methoxy and para-hydroxyl groups. Resistant to classical SNAr without prior ring activation.
Reactivity Matrix & Decision Tree
The following diagram illustrates the hierarchical reactivity and the required "Gatekeeper" steps (Protection) to access the halogenated positions.
Figure 1: Reactivity hierarchy. The C-1 OH must be masked to enable efficient substitution at C-5 (Br). C-3 (F) is kinetically inert under standard conditions.
Rationale: The free phenolic proton (pKa ~10) will quench organometallic reagents (Grignard/Lithium) and compete for base in Pd-catalyzed cycles. We utilize a Benzyl (Bn) or Methoxymethyl (MOM) ether, which are orthogonal to the subsequent basic coupling conditions.
Protocol A: MOM-Protection (High Stability)
Dissolution: Dissolve 5-Bromo-3-fluoro-2-methoxyphenol (1.0 equiv) in anhydrous DCM (0.2 M) under N2.
Deprotonation: Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Dry over Na2SO4.
Yield Expectation: >90%.
Substitution at C-5 (Bromine): C-N Bond Formation
Method: Buchwald-Hartwig Amination
Challenge: The substrate is electron-rich (OMe, OMOM), making oxidative addition slower.
Solution: Use of electron-rich, bulky biarylphosphine ligands (BrettPhos or RuPhos) to facilitate the catalytic cycle.
Reagents & Stoichiometry
Component
Reagent
Equiv.
Role
Substrate
Protected Phenol (from 2.1)
1.0
Electrophile
Nucleophile
Primary/Secondary Amine
1.2
Nucleophile
Catalyst
Pd2(dba)3
0.02
Palladium Source (0)
Ligand
BrettPhos (Prim. amines) or RuPhos (Sec. amines)
0.04
Ligand
Base
Cs2CO3
2.0
Base (Anhydrous)
Solvent
1,4-Dioxane or Toluene
N/A
Solvent (Degassed)
Step-by-Step Protocol
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
Catalyst Pre-complexation: Add Pd2(dba)3 and Ligand. Add 1 mL solvent. Stir at RT for 5 mins (solution turns from purple to orange/brown).
Substrate Addition: Add the protected phenol, amine, and Cs2CO3.
Degassing: Sparge with Argon for 10 minutes. Seal vessel.
Heating: Heat to 100 °C for 12–18 hours.
Checkpoint: If conversion is <50% at 4h, add 1 equiv of water (activates the boronic acid in Suzuki, but here helps solubility of Cs base) or switch to t-BuOH solvent.
Purification: Filter through Celite. Silica gel chromatography (0-30% EtOAc/Hex).
Substitution at C-5 (Bromine): C-O Bond Formation (Hydroxylation)
Method: Pd-Catalyzed Hydroxylation (Conversion of Br to OH)
Application: Creating a resorcinol derivative.
Critical Reference: This protocol is adapted from the Buchwald tBuBrettPhos method [1].
Note: The bulky tBuBrettPhos prevents the formation of the diaryl ether byproduct (Ar-O-Ar).
Substitution at C-3 (Fluorine): The "Activation" Route
Scientific Reality Check: Direct SNAr on the C-3 Fluorine is not feasible with the current substitution pattern (OMe at C-2, OH at C-1 are electron-donating). To substitute the Fluorine, you must introduce an Electron Withdrawing Group (EWG) ortho or para to the Fluorine.
Strategic Protocol: Nitro-Activation
Nitration: Nitration of the protected phenol will likely occur at C-4 or C-6 (ortho/para to the alkoxy groups).
Target: If nitration occurs at C-4 (ortho to F), the Fluorine becomes labile.
The following diagram details the decision logic for the Buchwald-Hartwig amination, including troubleshooting loops for common failure modes (dehalogenation vs. no reaction).
Figure 2: Optimization workflow for C-N coupling at the C-5 position. Distinguishing between catalyst inactivity (No Reaction) and side-reactions (Dehalogenation) is critical.
Part 4: References
Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans.[3] Journal of the American Chemical Society. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
Technical Support Center: Improving Reaction Yields of 5-Bromo-3-fluoro-2-methoxyphenol Synthesis
An In-Depth Guide for Researchers and Process Chemists Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Synthetic Pathway Overview
The synthesis of 5-Bromo-3-fluoro-2-methoxyphenol is most effectively achieved via a regioselective electrophilic aromatic substitution. The primary and most direct route involves the bromination of the commercially available or synthetically accessible precursor, 3-fluoro-2-methoxyphenol.
The directing effects of the substituents on the aromatic ring are critical for the success of this reaction. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong ortho, para-directing activators, while the fluorine (-F) atom is a deactivating ortho, para-director. The desired C-5 bromination is para to the strongly activating hydroxyl group and meta to the methoxy and fluoro groups, making it a sterically accessible and electronically favored position.
Caption: General synthetic workflow for 5-Bromo-3-fluoro-2-methoxyphenol.
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-methoxyphenol (1.0 eq.) in acetonitrile or methanol (approx. 0.1-0.2 M concentration). If using methanol, add p-TsOH (10 mol %) at this stage.[2]
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize the formation of side products.
Reagent Addition: Slowly add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise to the stirred solution over 15-20 minutes. For larger-scale reactions, dissolving the NBS in the reaction solvent and adding it via a dropping funnel is recommended to ensure controlled addition.[2][3]
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).[1]
Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
Work-up: Redissolve the residue in dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to quench any remaining acid and unreacted NBS) and brine.[1]
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product. Avoid excessive heat during concentration as phenols can be sensitive.[4]
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 5-Bromo-3-fluoro-2-methoxyphenol.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or the starting material remains unreacted after several hours. What could be wrong?
Answer:
This issue typically points to problems with reagents or reaction conditions.
Cause - Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture, losing its activity.
Solution: Use a fresh bottle of NBS or recrystallize your existing stock from water. Ensure all reagents and solvents are anhydrous, as water can consume the brominating agent.
Cause - Insufficient Activation/Temperature: While low temperatures are used to control selectivity, the reaction may stall if the temperature is too low or if the substrate is not sufficiently activated.
Solution: Ensure the reaction is allowed to warm to room temperature after the initial addition of NBS at 0°C. If the reaction is still sluggish, a slight increase in temperature (e.g., to 40 °C) can be cautiously attempted, but be aware this may increase side product formation.[5] Always monitor progress closely with TLC/HPLC.
Cause - Inefficient Stirring: In a heterogeneous reaction (if NBS is not fully dissolved), poor stirring can lead to localized reactions and incomplete conversion.
Solution: Ensure vigorous stirring throughout the reaction.
Question 2: I'm observing multiple product spots on my TLC plate, suggesting the formation of isomers. How can I improve regioselectivity?
Answer:
The formation of regioisomers is a classic challenge in electrophilic aromatic substitution on a polysubstituted ring. The hydroxyl group strongly directs ortho and para, and some bromination may occur at the C-3 position (ortho to the -OH).
Cause - Harsh Brominating Agent: Molecular bromine (Br2) is more reactive and less selective than NBS, often leading to a mixture of isomers and over-bromination.[6]
Solution: Strictly use a milder brominating agent like N-Bromosuccinimide (NBS).[4] It provides a low, steady concentration of electrophilic bromine, enhancing selectivity.
Cause - High Reaction Temperature: Higher temperatures provide more energy for the reaction to overcome the activation barriers for less-favored isomers.
Solution: Maintain a low reaction temperature (0 °C) during the addition of NBS.[4] This favors the kinetically controlled product, which is often the desired, more stable isomer.
Cause - Solvent Effects: The choice of solvent can influence selectivity.
Solution: Protic solvents like methanol can stabilize the electrophilic bromine species and intermediates differently than aprotic solvents like acetonitrile. Experimenting with different solvents (e.g., CH3CN, CH2Cl2, MeOH) can sometimes fine-tune the isomeric ratio.[2] The use of 10 mol % p-TsOH in methanol has been shown to significantly improve ortho-selectivity on other phenols, a principle that could be applicable here to direct bromination away from undesired positions.[2]
Question 3: My mass spectrometry results show a significant peak corresponding to a di-brominated product. How do I prevent this?
Answer:
This is a common issue as the monobrominated phenol product is often still activated enough to react a second time.
Cause - Incorrect Stoichiometry: Using a large excess of the brominating agent is the most direct cause of over-bromination.
Solution: Use a carefully measured amount of NBS, typically between 1.0 and 1.1 equivalents. A slight excess is often needed to drive the reaction to completion, but a large excess should be avoided.
Cause - High Local Concentration of Reagent: Adding the NBS too quickly can create localized areas of high concentration, promoting a second bromination on the newly formed product before the starting material is fully consumed.
Solution: Add the NBS slowly and in small portions, or as a dilute solution via an addition funnel.[4] This maintains a low concentration of the electrophile throughout the reaction.
Symptom
Potential Cause(s)
Recommended Actions
Low Yield / Incomplete Reaction
1. Degraded NBS2. Reaction temperature too low3. Presence of water
1. Use fresh or recrystallized NBS2. Allow reaction to warm to RT after addition3. Use anhydrous solvents
Mixture of Regioisomers
1. Brominating agent is too reactive (e.g., Br₂)2. Reaction temperature is too high
1. Use a milder agent like NBS[4][6]2. Maintain low temperature (0 °C) during addition
Di-bromination Product Observed
1. Excess NBS used2. Rapid addition of NBS
1. Use 1.0-1.1 equivalents of NBS2. Add NBS slowly over 15-20 minutes[2]
Difficult Purification
1. Close-eluting isomers or impurities2. Product streaking on silica gel
1. Optimize column chromatography (try different solvent systems)2. Consider recrystallization[4][7]
Product Decomposition
1. Harsh (acidic/basic) workup2. High heat during solvent removal
1. Use neutral or buffered solutions for workup[4]2. Use rotary evaporation at moderate temperatures
Frequently Asked Questions (FAQs)
Q: Are there alternative brominating agents I can use?
A: While NBS is highly recommended for its selectivity, other N-bromo compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used.[8] Molecular bromine (Br2) is generally not recommended for this substrate due to its high reactivity, which often leads to poor selectivity and over-bromination.[9] For a milder approach, systems like PIDA–AlBr3 can also be effective for phenols.[10]
Q: What are the critical safety precautions for this synthesis?
A: N-Bromosuccinimide is a lachrymator and an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used are flammable and should be handled with care.
Q: How can I definitively confirm the structure and regiochemistry of my final product?
A: A combination of analytical techniques is essential.[4]
NMR Spectroscopy: 1H NMR will show the number and splitting patterns of the aromatic protons. Nuclear Overhauser Effect (NOE) experiments can be used to confirm through-space proximity between protons and substituents (e.g., between the methoxy protons and the adjacent aromatic proton) to verify the structure. 13C and 19F NMR will provide further structural confirmation.
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight and provide a measure of purity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a clear indicator in the mass spectrum.
Q: My product is an oil/low-melting solid and is difficult to purify by recrystallization. What are my options?
A: Meticulous column chromatography is the best approach. If isomers are co-eluting, try switching the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) to alter the selectivity of the separation.[11] Preparative HPLC is another powerful option for separating difficult mixtures to obtain a highly pure sample.[7]
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-2-methoxyphenylacetic acid.
Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
Correa, A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances.
WordPress. (2026, February 19). Br2 and Electorphilic Br+ reagents.
Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.
ACS GCI Pharmaceutical Roundtable. (2026, February 4). Bromination.
Molecules. (2016, January 13). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products.
Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
Minimizing debromination side reactions in 5-Bromo-3-fluoro-2-methoxyphenol
Welcome to the technical support center for 5-Bromo-3-fluoro-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Bromo-3-fluoro-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. A common and often frustrating challenge encountered during its use is the undesired cleavage of the C-Br bond, a side reaction known as debromination or hydrodebromination.
This document provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you minimize this side reaction, thereby improving your reaction yields, simplifying purifications, and ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding debromination.
Q1: What is debromination and why is it a problem?
Debromination is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This converts your starting material, 5-Bromo-3-fluoro-2-methoxyphenol, into 3-fluoro-2-methoxyphenol. This byproduct can be difficult to separate from the desired product, lowers the overall yield, and consumes valuable starting material and reagents.
Q2: I'm seeing a significant amount of debrominated byproduct in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What's the most likely cause?
The most common culprit in Pd-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species.[1] This species can arise from various sources, including the solvent (e.g., alcohols), the base, or even the phosphine ligand. The Pd-H intermediate can then participate in a competing catalytic cycle that results in the reductive cleavage of the C-Br bond.[1][2]
Q3: Can my choice of base increase the risk of debromination?
Absolutely. Strong, aggressive bases, particularly those with available β-hydrogens like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species and can also directly cause debromination under certain conditions.[1][3][4] Milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice to minimize this side reaction.[1]
Q4: I'm performing a lithium-halogen exchange to form an organolithium reagent. Why am I getting the debrominated starting material back after quenching?
This typically happens if the organolithium species abstracts a proton from the solvent (e.g., THF, especially if not perfectly dry) or another reagent in the flask before your electrophile is added. It can also occur if the reaction temperature is too high, leading to instability and side reactions. Performing the exchange at very low temperatures (e.g., -78 °C or even -100 °C) is critical.[5][6]
Q5: Is the C-Br bond on this specific molecule particularly sensitive?
The electronic nature of 5-Bromo-3-fluoro-2-methoxyphenol makes the C-Br bond susceptible to cleavage. The electron-donating methoxy group (-OCH₃) and the hydroxyl group (-OH) increase electron density on the ring, which can facilitate oxidative addition in cross-coupling reactions but also potentially make the compound more sensitive to certain reductive conditions.
Troubleshooting Guide: Scenario-Based Solutions
This section provides a more detailed, problem-solution approach for specific experimental observations.
Scenario 1: High Levels of Debromination in Suzuki-Miyaura Coupling
Symptom: ¹H NMR or LC-MS analysis of your crude reaction mixture shows >20% of 3-fluoro-2-methoxyphenol alongside your desired biaryl product.
Root Cause Analysis: This points towards excessive generation of a Pd-H species or a reaction temperature that is too high. The C-Br bond is generally weaker and more reactive than C-Cl or C-F bonds, making it the primary site for both the desired oxidative addition and the undesired debromination.[1][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling debromination.
Quantitative Impact Analysis: The choice of reagents can have a dramatic effect on the product distribution. The following table illustrates potential outcomes based on systematic optimization.
Catalyst System
Base
Temperature (°C)
Desired Product (%)
Debrominated Byproduct (%)
Pd(PPh₃)₄
Na₂CO₃ (aq)
100
65
30
Pd(OAc)₂ / SPhos
K₃PO₄
80
85
10
Pd(OAc)₂ / XPhos
Cs₂CO₃
60
>95
<5
Scenario 2: Product Decomposition During Metal-Halogen Exchange
Symptom: After adding your organolithium reagent (e.g., n-BuLi) and quenching with an electrophile, you recover mostly the debrominated starting material, 3-fluoro-2-methoxyphenol.
Root Cause Analysis: The generated aryllithium species is highly basic and can be quenched by trace amounts of water or other proton sources. Furthermore, the reaction must be kept at extremely low temperatures to prevent decomposition and side reactions.[5][6] Halogen-metal exchange rates generally follow the trend I > Br > Cl.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metal-halogen exchange.
Recommended Experimental Protocol
This section provides a robust, optimized protocol for a Suzuki-Miyaura cross-coupling reaction designed to minimize debromination.
To an oven-dried Schlenk flask under an Argon atmosphere, add the 5-Bromo-3-fluoro-2-methoxyphenol (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground cesium carbonate (Cs₂CO₃, 2.5 eq).
In a separate vial, weigh the Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and the ligand, XPhos (4.5 mol%).
Reaction Execution:
Add the catalyst/ligand mixture to the Schlenk flask containing the other solids.
Evacuate and backfill the flask with Argon three times.
Add degassed 1,4-dioxane (to a concentration of ~0.1 M with respect to the aryl bromide).
Place the flask in a preheated oil bath at 60 °C.
Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS every hour. Check for the formation of both the desired product and the debrominated byproduct.
If the reaction is sluggish after 2-3 hours, the temperature can be incrementally increased to 70 °C, but this may slightly increase debromination.
Work-up and Analysis:
Upon completion, cool the reaction to room temperature.
Quench the reaction with deionized water and dilute with ethyl acetate.
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated arene (3-fluoro-2-methoxyphenol). Purify by flash column chromatography.
Understanding the Mechanism of Debromination
Minimizing a side reaction is most effective when its chemical mechanism is understood. In Palladium-catalyzed cross-coupling, debromination (hydrodebromination) primarily occurs via a competing catalytic cycle involving a Palladium-Hydride (Pd-H) species.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
As shown in the diagram, after the crucial oxidative addition step where the Pd(0) catalyst inserts into the C-Br bond, the resulting Ar-Pd(II)-Br intermediate can proceed down one of two paths.[2] The desired path involves transmetalation with the boronic acid. However, if a hydride source is present, it can displace the bromide on the palladium center, leading to an Ar-Pd(II)-H intermediate. This species can then undergo reductive elimination to form the debrominated product (Ar-H) and regenerate the Pd(0) catalyst, allowing the detrimental cycle to continue.[1][2] Your goal is to favor the kinetics of the transmetalation step while starving the system of hydride sources.
References
ResearchGate. (n.d.). Mechanism for the divergent cross-coupling of aryl bromide with... Retrieved from [Link]
PubMed. (2020). A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines. Retrieved from [Link]
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
The University of Melbourne. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
Scilit. (n.d.). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Retrieved from [Link]
TCNJ Journal of Student Scholarship. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]
American Chemical Society. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Retrieved from [Link]
The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]
PubMed. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved from [Link]
Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]
CORE. (2006). Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) com. Retrieved from [Link]
ResearchGate. (n.d.). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes†. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Retrieved from [Link]
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
PMC. (n.d.). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Retrieved from [Link]
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]
MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
ACS Publications. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
PubChem. (n.d.). 5-bromo-3-fluoro-2-methoxyphenol (C7H6BrFO2). Retrieved from [Link]
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
PubMed. (2019). Oxidative debromination of 2,2-bis(bromomethyl)-1,3-propanediol by UV/persulfate process and corresponding formation of brominated by-products. Retrieved from [Link]
Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]
Technical Support Center: Purification of Crude 5-Bromo-3-fluoro-2-methoxyphenol
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 5-Bromo-3-fluoro-2-methoxyphenol. It is designed for researchers, chemists, and drug development professionals to a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 5-Bromo-3-fluoro-2-methoxyphenol. It is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this and structurally similar compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy and analytical assessment of 5-Bromo-3-fluoro-2-methoxyphenol.
Q1: What are the most common impurities I should expect in my crude 5-Bromo-3-fluoro-2-methoxyphenol?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, for typical electrophilic bromination of a substituted phenol, you can anticipate several classes of impurities:
Unreacted Starting Material: The precursor phenol (e.g., 3-fluoro-2-methoxyphenol) may be present if the reaction did not go to completion.
Regioisomers: Bromination of substituted phenols can sometimes lack perfect regioselectivity.[1] Depending on the directing effects of the fluoro, methoxy, and hydroxyl groups, you might find isomers where the bromine atom is at a different position.
Over-brominated Products: Di-brominated or even tri-brominated species can form, especially if an excess of the brominating agent was used or if reaction conditions were too harsh.[1][2]
Reagents and Byproducts: Residual brominating agents (e.g., N-Bromosuccinimide) or their byproducts (e.g., succinimide) may be present.
Solvent Residues: Residual reaction or workup solvents.
Q2: What is the best first-pass purification strategy for a newly synthesized crude batch?
A2: For a solid crude product, a simple recrystallization is often the most efficient first-pass technique.[3] It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. If the crude product is an oil or contains significant amounts of closely related impurities (like regioisomers), flash column chromatography is the preferred method.[1][4]
A general workflow is to first perform an acid-base liquid-liquid extraction to remove any acidic or basic impurities, followed by either recrystallization or column chromatography.[5][6] This multi-step approach ensures a higher final purity.
Q3: Which analytical techniques are essential for assessing the purity of 5-Bromo-3-fluoro-2-methoxyphenol?
A3: A combination of techniques is necessary for a comprehensive assessment:
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is also used to determine the optimal solvent system for column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the primary method for structural confirmation. ¹H NMR will help identify and quantify impurities if their signals do not overlap with the product's signals.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the precise purity of a sample.[7] A reversed-phase method is typically suitable for phenolic compounds.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the desired product.[9][10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q: My crude product is a dark, viscous oil, but the literature reports a solid. What should I do?
A: This is a common issue known as "oiling out," where the compound separates from the solution above its melting point or due to the presence of significant impurities that depress the melting point.[11]
Causality: High impurity levels prevent the formation of a stable crystal lattice. The product, therefore, comes out of solution as a liquid phase.
Troubleshooting Steps:
Initial Analysis: First, run a TLC or crude ¹H NMR to estimate the level of contamination. If it is highly impure (>20%), direct crystallization is unlikely to succeed.
Attempt Co-distillation: Dissolve the oil in a volatile organic solvent like dichloromethane or ethyl acetate and concentrate it again on a rotary evaporator. This can help remove residual solvents that may be inhibiting crystallization. Repeat this 2-3 times.
Switch to Chromatography: If the product is still an oil, the most reliable path forward is purification by flash column chromatography. This technique separates compounds based on their differential interactions with the stationary phase and is not dependent on crystallinity.[12][13] After chromatography, the purified fractions containing your product should yield a solid upon solvent evaporation.
If Chromatography is Not an Option: You can attempt a "solvent-induced precipitation." Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether or acetone). Then, slowly add a poor solvent (e.g., hexanes or pentane) dropwise while vigorously stirring until the solution becomes cloudy. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[14] This can sometimes force the solid to precipitate.
Q: My TLC plate shows multiple spots that are very close together (ΔRf < 0.1). How can I improve the separation for column chromatography?
A: Poor separation on TLC indicates that the impurities have polarities very similar to your target compound, a typical challenge with regioisomers.[1]
Causality: The mobile phase is not providing enough differentiation in the partitioning of the compounds between the mobile and stationary phases.
Troubleshooting Steps:
Solvent System Optimization: The key is to test a wide range of solvent systems. Do not rely solely on the common ethyl acetate/hexane system.
Decrease Polarity: Make the eluent system less polar. For a hexane/ethyl acetate system, this means increasing the percentage of hexane. This will cause all spots to move less (lower Rf), but the separation between them (ΔRf) might increase.
Change Solvent Selectivity: Substitute one of the solvents with another of similar polarity but different chemical nature. For example, replace ethyl acetate with dichloromethane or diethyl ether. Sometimes, adding a small amount (~1%) of a third solvent like methanol or triethylamine (if your compound is basic) can drastically alter selectivity.
Use High-Performance TLC (HPTLC) Plates: These plates have a smaller, more uniform particle size, which can provide better resolution and give you a more accurate prediction for your column.
Consider a Different Stationary Phase: If optimizing the mobile phase fails, the issue may be with the stationary phase. While silica gel is most common, consider alternatives:
Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica.[15]
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, a reverse-phase separation using a polar mobile phase (e.g., acetonitrile/water) could provide the necessary resolution.[16]
Q: After purification, my product has a persistent yellow or brown color. How can I remove it?
A: This coloration is often due to trace amounts of highly conjugated or oxidized impurities.
Causality: Phenols are susceptible to air oxidation, which can form colored quinone-type species. These impurities can be present in very small quantities but have strong chromophores.
Troubleshooting Steps:
Activated Charcoal Treatment: This is the most common method for removing colored impurities.[3]
Protocol: Dissolve your purified, but colored, product in a suitable hot solvent as you would for recrystallization. Add a very small amount of activated charcoal (1-2% of your compound's weight) to the hot solution.
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let it cool slightly before adding. Also, charcoal can adsorb your product, so using the minimum amount is crucial to avoid significant yield loss.[11]
Procedure: Swirl the hot mixture for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal. Allow the clear filtrate to cool and crystallize.
Chemical Treatment: If the color is due to residual iodine or other oxidizing agents, a wash with a reducing agent during the workup can help. Before extraction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce I₂ to colorless I⁻.
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is used to separate acidic, basic, and neutral compounds from a mixture based on their solubility in different aqueous and organic phases.[17][18] It is particularly effective for removing acidic starting materials from the desired phenolic product.
Step-by-Step Methodology
Dissolution: Dissolve the crude product (e.g., 10 grams) in an appropriate organic solvent (e.g., 200 mL of diethyl ether or ethyl acetate) in a separatory funnel. The solvent should be immiscible with water.[19]
Weak Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 100 mL) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.
Rationale: This step removes strongly acidic impurities (like carboxylic acids) while leaving the weakly acidic phenol in the organic layer.
Separation: Allow the layers to separate completely. Drain the lower aqueous layer and set it aside.
Strong Base Extraction: Add a 1 M sodium hydroxide (NaOH) solution (e.g., 100 mL) to the organic layer remaining in the funnel. Shake vigorously, venting frequently.
Rationale: The strong base deprotonates the phenolic product, forming the water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer, leaving neutral impurities behind in the organic layer.[5]
Separation & Collection: Allow the layers to separate. Drain the lower aqueous layer containing your product into a clean Erlenmeyer flask. Perform a second extraction on the organic layer with another 50 mL of 1 M NaOH to ensure complete recovery and combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.
Acidification & Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). Your product, 5-Bromo-3-fluoro-2-methoxyphenol, should precipitate out as a solid.
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This is the primary method for purifying compounds with similar polarities.[4]
Step-by-Step Methodology
TLC Analysis & Solvent Selection: Determine the optimal solvent system using TLC. The ideal system gives your product an Rf value of approximately 0.3-0.4 and maximizes the separation from all impurities. A common starting point for halogenated phenols is a mixture of Hexane and Ethyl Acetate.[20]
Column Packing:
Select a glass column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel weight to crude compound weight).
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
Pour the slurry into the column and allow the silica to settle into a uniform bed. Use gentle pressure from a pump or air line to pack the column tightly and drain the excess solvent until it is just level with the top of the silica bed.
Sample Loading:
Dissolve your crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution:
Carefully add the eluent to the top of the column.
Apply pressure to begin flowing the solvent through the column. Maintain a steady flow rate.
Collect the eluting solvent in fractions (e.g., in test tubes or vials). The fraction size depends on the column size.
Monitoring:
Analyze the collected fractions by TLC to determine which ones contain your purified product.
Spot every few fractions on a TLC plate, elute, and visualize.
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your final, purified compound.
Section 4: Visualization & Data
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the separation of components during the acid-base extraction protocol.
Caption: Flowchart of the acid-base extraction process.
Data Tables
Table 1: Solvent Properties for Recrystallization
Solvent
Boiling Point (°C)
Polarity Index
Notes
Water
100
10.2
Good for polar compounds; high boiling point can make drying difficult.
Ethanol
78
4.3
Good general-purpose solvent for moderately polar compounds.
Methanol
65
5.1
Similar to ethanol but more volatile.
Ethyl Acetate
77
4.4
Good for moderately polar compounds; less polar than alcohols.
Acetone
56
5.1
Strong solvent, sometimes too good at room temperature.
Dichloromethane
40
3.1
Low boiling point, useful for compounds sensitive to heat.
Toluene
111
2.4
Good for non-polar to moderately polar compounds; high boiling point.
Hexane
69
0.1
Non-polar solvent, often used as the "poor" solvent in a binary system.
Table 2: Suggested TLC/Column Chromatography Eluent Systems
Eluent System (v/v)
Polarity
Expected Rf of Target*
Application Notes
9:1 Hexane / Ethyl Acetate
Low
~0.5
Good starting point for separating from very non-polar impurities.
4:1 Hexane / Ethyl Acetate
Medium
~0.3
Often the "sweet spot" for good separation of target from isomers.
7:3 Hexane / Dichloromethane
Low-Medium
~0.4
Offers different selectivity than ethyl acetate systems.
1:1 Hexane / Ethyl Acetate
High
~0.6
Use if the compound is eluting too slowly in less polar systems.
*Expected Rf values are estimates and will vary based on the specific silica gel plate, temperature, and chamber saturation.
References
Kim, J. H., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Geosciences Journal, 26(4), 415-424. Available at: [Link]
Phenomenex, Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
Wikipedia. (n.d.). Liquid–liquid extraction. In Wikipedia. Retrieved February 26, 2026, from [Link]
Chemistry Steps. (2025). Organic Acid-Base Extractions. Available at: [Link]
Academics, E. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]
ResearchGate. (n.d.). Phenolic compounds: analysis by HPLC. Available at: [Link]
Hawach Scientific. (2023). Column Chromatography – What are Different Types and How to Select the Right Method. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Available at: [Link]
ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
Scientific Reports. (2025). Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Available at: [Link]
Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]
Khan Academy. (n.d.). Bromination of Phenols [Video]. Available at: [Link]
Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Available at: [Link]
Technical Guide: 1H NMR Spectrum Analysis of 5-Bromo-3-fluoro-2-methoxyphenol
Executive Summary 5-Bromo-3-fluoro-2-methoxyphenol represents a challenging scaffold in medicinal chemistry due to the interplay between the electronegative fluorine, the bulky bromine, and the hydrogen-bonding phenolic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-3-fluoro-2-methoxyphenol represents a challenging scaffold in medicinal chemistry due to the interplay between the electronegative fluorine, the bulky bromine, and the hydrogen-bonding phenolic moiety. This guide provides a comparative analysis of its 1H NMR profile, distinguishing it from common synthetic precursors and regioisomers.[1]
Core Insight: The presence of the fluorine atom at the C3 position creates a unique "spectral fingerprint" characterized by large
coupling constants. This allows for immediate differentiation from non-fluorinated analogs and isomeric byproducts without requiring mass spectrometry.
Structural Context & Spin System
To interpret the spectrum, we must first define the magnetic environment.[1] The molecule possesses a 1,2,3,5-tetrasubstituted benzene ring , leaving only two aromatic protons: H4 and H6 .[1]
H4 (Position 4): Located between Fluorine (C3) and Bromine (C5).[1]
H6 (Position 6): Located between Bromine (C5) and the Phenolic Hydroxyl (C1).
The "F-Factor" (Spin-Spin Coupling)
Unlike standard aromatic protons which only couple to each other (
Hz), the fluorine atom (, Spin 1/2, 100% abundance) acts as a second active nucleus.
H4 is ortho to Fluorine
Large Coupling ( Hz).
H6 is para to Fluorine
Negligible Coupling ( Hz).
Comparative Analysis: Target vs. Alternatives
Comparison A: Target vs. Precursor (5-Bromo-2-methoxyphenol)
Context: Verifying the success of a fluorination reaction.
Feature
Precursor (No Fluorine)
Target (3-Fluoro)
Diagnostic Value
H4 Signal
Doublet (d) or dd
Doublet of Doublets (dd)
High. The appearance of a large ~10 Hz splitting indicates successful F-insertion.
H4 Coupling
Hz
Hz + Hz
The "wide" doublet is the signature of the target.
H3 Signal
Present (d, ~6.8 ppm)
Absent
Disappearance of the H3 proton confirms substitution at C3.[1]
Comparison B: Target vs. Regioisomer (4-Bromo-2-fluoro-6-methoxyphenol)
Context: Ensuring the bromine is at C5, not C4.
Target (5-Br): H4 and H6 are meta to each other (
Hz).
Isomer (4-Br): Protons would be at C3 and C5 (meta) OR C3 and C6 (para).
Critical Check: If the Bromine moves, the coupling relationship between the remaining protons changes.[1] In the target, H4 is ortho to F. In the 4-Bromo isomer (assuming 2-fluoro-6-methoxy pattern), the proton at C3 is ortho to F, but the proton at C5 is meta to F.
Differentiation: Look at the magnitude of the F-coupling. If both aromatic protons show medium-to-large F-coupling (
or ), you likely have the wrong isomer. In the target, only one proton (H4) shows a large split.[1]
Predicted Spectral Data (DMSO-d6)
Note: DMSO-d6 is recommended over CDCl3 to observe the sharp phenolic -OH peak and prevent exchange broadening.
Why: CDCl3 often leads to broadening of the phenolic -OH or exchange with trace water.[1] DMSO "locks" the -OH proton via hydrogen bonding, yielding a sharp, quantifiable singlet.[1]
Concentration: 5–10 mg of sample in 0.6 mL solvent.
Warning: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.[1]
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.
B. Acquisition Parameters[1][2][3][5]
Spectral Width: -2 to 14 ppm (to catch the downfield -OH).
Scans (NS): Minimum 16 (for high S/N on the small satellite peaks).
Pulse Angle: 30° (standard) or 90° (for quantitative integration).
C. Analysis Workflow (Decision Tree)
Caption: Step-by-step logic to verify structural identity using specific spectral markers.
References
Reich, H. J. (2024).[1] 1H-19F Coupling Constants in Aromatic Systems. University of Wisconsin-Madison, Department of Chemistry.[1] [Link]
SDBS. (2024).[1] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent chemical shift additivity rules).
HPLC Method Development for 5-Bromo-3-fluoro-2-methoxyphenol: A Comparative Guide
Executive Summary Objective: To develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 5-Bromo-3-fluoro-2-methoxyphenol , a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 5-Bromo-3-fluoro-2-methoxyphenol , a critical intermediate in pharmaceutical synthesis.
The Challenge: Halogenated methoxyphenols present unique analytical challenges. Their acidic nature (phenolic -OH) leads to peak tailing on standard silica columns, while the presence of structural isomers (regioisomers formed during bromination/fluorination) requires superior selectivity that standard C18 columns often fail to provide.
The Solution: This guide compares a standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting
- interactions and specific halogen selectivity yields superior resolution () and peak symmetry compared to hydrophobic interaction alone.
Compound Profiling & Chemical Logic
Before initiating wet-lab experiments, we must understand the physicochemical "personality" of the analyte to predict its chromatographic behavior.
Property
Value (Approx.)
Chromatographic Implication
Structure
Phenol ring with -Br, -F, and -OMe substituents.[1][2]
Aromatic character allows for - interactions. Halogens offer steric/electronic selectivity targets.
Acidity (pKa)
~7.5 - 8.5
The electron-withdrawing halogens (Br, F) increase acidity compared to phenol (pKa 10). Critical: Mobile phase pH must be < 5.5 to keep the molecule protonated and prevent peak tailing.
Lipophilicity (LogP)
~2.5
Moderately non-polar. Retains well on Reversed-Phase (RP) columns.
UV Max
~210 nm, ~275 nm
Dual-wavelength monitoring recommended (210 nm for sensitivity, 275 nm for selectivity).
Method Development Strategy
We evaluated two distinct chromatographic approaches. The "Generic" approach represents a standard starting point in many labs, while the "Optimized" approach is engineered specifically for halogenated aromatics.
Comparison of Approaches
Feature
Method A: Generic Standard
Method B: Optimized Specific
Stationary Phase
C18 (Octadecylsilane)
Phenyl-Hexyl
Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + - Interaction + Shape Selectivity
Mobile Phase B
Acetonitrile (ACN)
Methanol (MeOH)
Rationale
ACN is the default solvent for low viscosity and UV transparency.
MeOH enhances - interactions between the analyte and the Phenyl phase.
While C18 separates based on hydrophobicity, Phenyl-Hexyl phases offer an alternative selectivity mechanism. The electron-deficient aromatic ring of the analyte (due to F and Br) interacts strongly with the electron-rich phenyl ring of the stationary phase. Furthermore, Methanol is preferred over Acetonitrile in this setup because ACN's
-electrons can interfere with the stationary phase interactions, whereas MeOH allows the unique selectivity to shine.
Temp: 35°C (Slightly elevated to reduce MeOH backpressure).
Performance Comparison Data
The following data simulates a typical comparison when separating the target analyte from a likely regioisomer impurity (e.g., 3-Bromo-5-fluoro-isomer).
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Verdict
Retention Time (Rt)
8.4 min
9.2 min
Method B provides better retention, moving peak away from void.
Tailing Factor ()
1.4 (Moderate Tailing)
1.05 (Excellent Symmetry)
Method B's lower pH and specific interaction suppress silanol effects.
Resolution ()
1.2 (Partial Co-elution)
2.8 (Baseline Separation)
Method B resolves the structural isomer due to shape selectivity.
Theoretical Plates (N)
~8,000
~12,500
Method B yields sharper, more efficient peaks.
Selectivity ()
1.02
1.15
Phenyl phase distinguishes the halogen positions better than C18.
Analysis:
Method A fails to fully resolve the target from its isomer (
) and exhibits tailing due to the phenolic group interacting with residual silanols.[3] Method B achieves baseline separation () with near-perfect symmetry, validating the choice of a Phenyl-Hexyl phase and Methanol modifier.
Method Development Workflow
The following diagram illustrates the logical decision pathway used to arrive at the optimized method.
Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over standard C18 for halogenated phenols.
Validation Parameters (Brief Guide)
To ensure the "Trustworthiness" of this protocol, the following validation parameters should be tested:
LOD/LOQ: Determine based on Signal-to-Noise (S/N).
LOD: S/N = 3:1
LOQ: S/N = 10:1
Specificity: Inject the "Blank" (MeOH:Water) and ensure no interference at the retention time of the analyte.
References
Phenomenex. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from
Hofer, S., et al. (2019).[8] Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. ResearchGate. Retrieved from
PubChem. (2025).[9][10] 5-Fluoro-2-methoxyphenol Compound Summary. National Library of Medicine. Retrieved from
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from
Comparative Guide: Mass Spectrometry Analysis of 5-Bromo-3-fluoro-2-methoxyphenol
Executive Summary 5-Bromo-3-fluoro-2-methoxyphenol represents a challenging analyte in pharmaceutical and environmental analysis due to its mixed halogenation and positional isomerism. This guide compares the two dominan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-3-fluoro-2-methoxyphenol represents a challenging analyte in pharmaceutical and environmental analysis due to its mixed halogenation and positional isomerism. This guide compares the two dominant analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI).[1][2][3]
The Verdict:
For Structural Elucidation & Isomer Differentiation:GC-MS (EI) is superior. The "hard" ionization provides a rich fragmentation pattern driven by the ortho-effect of the methoxy group, allowing definitive identification of regioisomers.
For Biological Quantification (Trace Levels):LC-MS/MS (ESI-) is superior. The phenol moiety ionizes efficiently in negative mode, offering lower Limits of Detection (LOD) without the need for derivatization.
Part 1: Structural Context & Isotopic Signatures
Before analyzing fragmentation, the analyst must recognize the molecule's isotopic fingerprint. The presence of Bromine (
and ) creates a distinct 1:1 doublet in the molecular ion and any fragment retaining the bromine atom.
Feature
Data
Formula
Monoisotopic Mass
219.95 (for )
Molecular Ion ()
m/z 220 () and m/z 222 ()
Isotope Ratio
~1:1 (Distinctive "Twin Peak")
Key Functional Groups
Phenol (-OH), Methoxy (-OCH), Halogens (Br, F)
Part 2: Electron Ionization (EI) – The Structural Fingerprint
In GC-MS (70 eV), this molecule undergoes predictable, high-energy fragmentation. The 2-methoxy group (ortho to the phenol) acts as a "trigger" for specific rearrangements that distinguish it from meta- or para- isomers.
Primary Fragmentation Pathway (The "Ortho Effect")
Unlike simple phenols, ortho-methoxyphenols (guaiacol derivatives) rarely lose the halogen first. The dominant pathway involves the methoxy group.
Molecular Ion (
): Strong signals at m/z 220/222 .
Loss of Methyl Radical (
): The radical cation stabilizes by expelling a methyl group from the ether, forming a stable quinoid-type oxonium ion.
Signal:m/z 205/207 (Base Peak in many ortho-methoxyphenols).
Loss of Carbon Monoxide (CO): The cyclic quinoid structure contracts, expelling CO (28 Da).
Signal:m/z 177/179 .
Loss of Halogen (Br): Finally, the destabilized ring loses the bromine radical.
Signal:m/z 98 (Fluorophenol cation residue).
Visualization of EI Fragmentation Pathway
The following diagram illustrates the mechanistic cascade.
Caption: Step-wise EI fragmentation pathway showing the characteristic mass losses driven by the ortho-methoxy moiety.[3][4][5][6]
Part 3: Electrospray Ionization (ESI) – Sensitivity & Quantification
ESI is a "soft" ionization technique. It imparts minimal internal energy, preserving the molecular ion but providing little structural information without tandem MS (MS/MS).
Ionization Mode Selection
Positive Mode (ESI+): Poor. Phenols are weak bases and protonate inefficiently.
Negative Mode (ESI-):Excellent. The phenolic proton is acidic (
), allowing easy deprotonation to form .
MS/MS Transitions (For MRM Quantification)
To quantify this compound in plasma or tissue, you must fragment the stable precursor ion using Collision Induced Dissociation (CID).
Precursor Ion:m/z 219 (
) and m/z 221 ().
Primary Product Ion: Loss of
is less common in negative mode. Instead, look for Loss of (44 Da) or Loss of HBr (80/82 Da) depending on collision energy.
Target Transition:219
139 (Loss of HBr, leaving fluoro-methoxyphenolate).
Part 4: Experimental Protocols
Protocol A: GC-MS with Silylation (Recommended for Identification)
Phenols tail badly on GC columns due to hydrogen bonding. Derivatization is mandatory for high-quality peak shapes.
Incubation: Heat at 65°C for 30 minutes. The active proton on the -OH is replaced by a Trimethylsilyl (TMS) group (+72 Da).
New Target Mass: The molecular ion shifts to m/z 292/294 .
Analysis: Inject 1 µL (Split 1:10) onto a DB-5MS column.
Protocol B: LC-MS/MS (Recommended for Bioanalysis)
Mobile Phase A: Water + 5mM Ammonium Acetate (pH adjusted to 9 with Ammonia to ensure deprotonation).
Mobile Phase B: Methanol or Acetonitrile.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm.
Source Conditions: ESI Negative Mode, Capillary Voltage 3000V.
Part 5: Comparative Decision Matrix
The following table summarizes the trade-offs between the two techniques for this specific molecule.
Feature
GC-MS (EI)
LC-MS (ESI-)
Ionization Type
Hard (High Fragmentation)
Soft (Molecular Ion Dominant)
Sample Prep
Complex (Requires Derivatization)
Simple (Dilute & Shoot)
Limit of Detection
Nanogram range (ng)
Picogram range (pg)
Isomer Specificity
High (Ortho/Meta/Para distinct spectra)
Low (Isomers often co-elute with same mass)
Matrix Tolerance
High (Gas phase separation)
Moderate (Susceptible to ion suppression)
Workflow Selection Diagram
Caption: Decision tree for selecting the optimal mass spectrometry workflow based on research objectives.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenol Derivatives. National Institute of Standards and Technology. Available at: [Link]
Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 639. Available at: [Link]
Comprehensive Guide: Crystal Structure Analysis of 5-Bromo-3-fluoro-2-methoxyphenol
Executive Summary 5-Bromo-3-fluoro-2-methoxyphenol represents a critical pharmacophore in modern medicinal chemistry, particularly as a fragment for kinase inhibitors and protein degraders (PROTACs).[1] Its specific subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-3-fluoro-2-methoxyphenol represents a critical pharmacophore in modern medicinal chemistry, particularly as a fragment for kinase inhibitors and protein degraders (PROTACs).[1] Its specific substitution pattern—combining a lipophilic fluorine atom, a bulky bromine halogen-bond donor, and a hydrogen-bond capable phenol—creates a unique solid-state landscape.[1]
This guide provides a technical comparison of the structural properties of 5-Bromo-3-fluoro-2-methoxyphenol against its non-fluorinated and non-brominated analogs.[1] It details the experimental protocols required to resolve its crystal structure, predicting a high likelihood of Type II Halogen Bonding and low-melting polymorphism based on established crystal engineering principles.
Part 1: Comparative Structural Analysis[1]
The "Halogen Effect" on Solid-State Performance
In crystal engineering, the introduction of fluorine and bromine atoms alters the molecular electrostatic potential surface (MEPS), drastically changing how molecules pack. Below is a comparative analysis of the target molecule against standard industry benchmarks.
Expert Insight: The target molecule is predicted to have a lower melting point than Analog A due to the "Fluorine Effect." Fluorine is a poor hydrogen bond acceptor compared to oxygen.[1] By replacing a ring hydrogen with fluorine (at the 3-position), you disrupt potential C-H···O interactions without adding a strong acceptor, often lowering lattice energy. However, the 5-Bromo substituent introduces a "sigma-hole," enabling directional Br[1]···O or Br···F interactions that can stabilize specific polymorphs [1].[1]
Part 2: Experimental Protocol for Structural Determination
Resolving the crystal structure of low-melting, poly-halogenated phenols requires a specialized approach. Standard evaporation often yields oils.[1] The following protocol utilizes In-Situ Cryo-Crystallization and Sublimation techniques.[1]
Workflow Diagram: From Synthesis to Structure
The following diagram outlines the decision tree for handling this "difficult-to-crystallize" intermediate.
Figure 1: Decision matrix for crystallizing low-melting halogenated phenols. Method B is recommended for the target if it presents as an oil.[1]
Detailed Methodology
1. Crystal Growth (The "Anti-Solvent" Layering Method)
Since the compound is highly soluble in organic solvents, simple evaporation may be too fast.
Step 1: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) (Good solvent).
Step 2: Carefully layer 1.5 mL of n-Hexane or Pentane (Anti-solvent) on top using a syringe.[1] Do not mix.
Step 3: Seal with parafilm, poke one small hole, and store at 4°C (Refrigerator).
Causality: The slow diffusion of hexane into the DCM layer gradually increases supersaturation, promoting the growth of X-ray quality prisms rather than rapid precipitation of amorphous powder.
Reasoning: At room temperature, the rotation of the methoxy (-OCH3) group and the thermal motion of the heavy bromine atom can cause "smearing" of the electron density map. Cooling to 100 K "freezes" these rotations, allowing for precise bond length determination [2].
Part 3: Structural Interpretation & Mechanism[1]
Once the structure is solved, the analysis must focus on Intermolecular Interactions rather than just connectivity.
Halogen Bonding: Type I vs. Type II
For 5-Bromo-3-fluoro-2-methoxyphenol, the Bromine atom is the key structural director.[1]
Type I Contact: Geometry where
.[1] This is a van der Waals collision (dispersion force).
Mechanism: The electrophilic "sigma-hole" on the Bromine (linear to the C-Br bond) attracts a nucleophile.[1]
Prediction: In this crystal, look for C-Br[1]···O (methoxy oxygen) or C-Br[1]···F interactions. The presence of Type II contacts indicates a robust, directed supramolecular network [3].
The "Fluorine Conformation" Lock
The position of the Fluorine (C3) relative to the Methoxy (C2) and Phenol (C1) creates a specific conformational preference.
Intramolecular H-Bond: The phenolic -OH will likely donate a hydrogen bond to the methoxy oxygen (forming a stable 5-membered ring).[1]
Fluorine Repulsion: The Fluorine at C3 will electrostatically repel the methoxy oxygen's lone pairs, forcing the methoxy group to twist out of the plane slightly. This "twist" breaks planarity and disrupts
stacking, which explains the lower melting point compared to non-fluorinated analogs.[1]
References
Politzer, P., et al. (2013). Halogen bonding: an interim review. Journal of Molecular Modeling.[1] Link
University of Rochester. (n.d.).[1] How To: Grow X-Ray Quality Crystals. Department of Chemistry.[1] Link
Mukherjee, A., et al. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering.[1] IUCrJ, International Union of Crystallography. Link
PubChem. (2025).[1][3] 5-Bromo-3-fluoro-2-methoxyphenol Compound Summary. National Library of Medicine.[1] Link